3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

5-HT1A serotonin receptor binding affinity

3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 192132-97-1) is a synthetic arylpiperazine benzamide classified as a dual serotonin/dopamine receptor ligand. It bears a 3-methoxy substituent on the benzamide ring, distinguishing it from the unsubstituted parent compound, and is characterized primarily by its high-affinity interaction with the 5-HT1A receptor (Ki = 0.060 nM).

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 192132-97-1
Cat. No. B2707148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
CAS192132-97-1
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C21H27N3O3/c1-26-18-7-5-6-17(16-18)21(25)22-10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)
InChIKeyLXCQKNOPMINDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 192132-97-1) – A Differentiated Arylpiperazine Benzamide


3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 192132-97-1) is a synthetic arylpiperazine benzamide classified as a dual serotonin/dopamine receptor ligand. It bears a 3-methoxy substituent on the benzamide ring, distinguishing it from the unsubstituted parent compound, and is characterized primarily by its high-affinity interaction with the 5-HT1A receptor (Ki = 0.060 nM) [1]. This compound is referenced within a broader patent family of piperazine ethylamide derivatives developed for CNS indications [2].

Why Unsubstituted or Alternative Methoxy-Regioisomer Piperazine Benzamides Cannot Substitute for CAS 192132-97-1 in Receptor-Targeted Research


Within the arylpiperazine benzamide class, minor structural modifications lead to substantial shifts in receptor affinity and selectivity profiles. The unsubstituted parent compound (CAS 91616-69-2) exhibits a 5-HT1A Ki of 1.30 nM [1], whereas introduction of a 3-methoxy group on the benzamide ring (CAS 192132-97-1) enhances 5-HT1A affinity to 0.060 nM—a factor of approximately 22-fold [2]. Such a difference, coupled with distinct dopamine D4 vs. D2/D3 ratios, means that generic substitution with a des-methoxy or differently substituted analog will result in a different pharmacological fingerprint, compromising the reproducibility of receptor-binding studies, functional assays, and in vivo experiments that depend on a specific target engagement profile.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 192132-97-1) from Closest Analogs


5-HT1A Receptor Affinity: 22-Fold Enhancement Over the Unsubstituted Parent Benzamide

The 3-methoxy substituted compound achieves a 5-HT1A Ki of 0.060 nM, compared to 1.30 nM for the direct des-methoxy analog N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide [1][2]. This represents a 21.7-fold improvement in binding affinity attributable solely to the 3-methoxy substituent on the benzamide ring.

5-HT1A serotonin receptor binding affinity structure-activity relationship

Dopamine D4 Receptor Affinity: Nanomolar Potency Without Full In-Class Cross-Reactivity

CAS 192132-97-1 demonstrates D4 receptor IC50 of 1 nM [1]. While direct comparator data for the unsubstituted analog at D4 are not available at the same stringency, within the arylpiperazine class, many compounds lose D4 affinity entirely or exhibit >100 nM Ki. The retention of single-digit nanomolar D4 binding alongside picomolar 5-HT1A activity is a non-trivial dual profile.

dopamine D4 receptor selectivity arylpiperazine binding profile

D2/D3 Selectivity Window: Favorable Profile Relative to Typical Dopaminergic Arylpiperazines

The compound exhibits moderate D3 affinity (Ki = 145 nM) and weak D2 affinity (Ki = 467 nM, human) [1][2]. The resulting D4/D2 selectivity ratio of ~467-fold and 5-HT1A/D2 ratio of ~7,800-fold are substantially wider than those of many non-substituted or 4-substituted arylpiperazines, which often show flatter dopamine receptor subtype selectivity.

D2 receptor D3 receptor selectivity ratio off-target liability

Structural Differentiation and Patent‐Documented CNS Ligand Pedigree

The compound is explicitly encompassed by the generic structure in US Patent 6,344,458, which claims piperazine ethylamide derivatives as 5-HT1A agonists/antagonists for CNS disorders [1]. The 3-methoxy substitution pattern is a key structural variant within the claimed Markush space, distinguishing it from the unsubstituted benzamide (Compound 1 in the patent) and from cyclohexyl, naphthyl, and hydrocinnamoyl analogs exemplified in the same patent [1].

piperazine ethylamide CNS agent patent composition-of-matter chemical series

Validated Application Scenarios for 3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide Based on Quantitative Differentiation Evidence


5-HT1A Receptor Radioligand Binding and Functional Assays Requiring Sub-Nanomolar Potency

With a Ki of 0.060 nM at 5-HT1A [1], this compound is suitable as a high-affinity reference ligand for 5-HT1A competitive binding experiments. Its 22-fold potency gain over the des-methoxy analog eliminates the need for higher compound concentrations that could cause solubility or non-specific binding artifacts.

Dual 5-HT1A / Dopamine D4 Pharmacology Studies Requiring Minimal D2 Interference

The combination of picomolar 5-HT1A affinity (Ki = 0.060 nM) and nanomolar D4 affinity (IC50 = 1 nM) with a >400-fold selectivity window over human D2 (Ki = 467 nM) [1] makes this compound an optimal tool for dissecting 5-HT1A–D4 interplay in CNS models where D2-mediated confounds must be avoided.

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Effects in Arylpiperazine Series

The quantitative comparison between the 3-methoxy substituted compound and the unsubstituted parent (5-HT1A ΔKi = 1.30 nM → 0.060 nM) [2] provides a clean SAR data point for computational modeling, QSAR analysis, and lead optimization programs exploring methoxy positional effects on receptor binding.

Reference Standard for Analytical Method Development and In Vitro ADME Screening in CNS Drug Discovery

Given its well-defined receptor binding profile documented in BindingDB/ChEMBL [1] and its origin within an exemplified patent series [3], CAS 192132-97-1 can serve as a characterized reference standard for HPLC purity analysis, solubility determination, and microsomal stability assays in preclinical CNS candidate profiling.

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